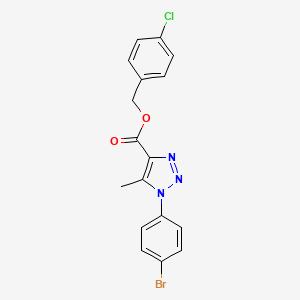

![molecular formula C15H17FN2OS B2583065 Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone CAS No. 2034517-38-7](/img/structure/B2583065.png)

Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

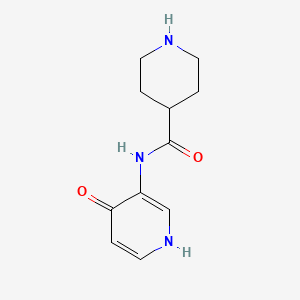

“Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C15H17FN2OS. It is intended for research use only and not for human or veterinary use. It has been studied for its affinity towards 5-HT 1A receptors .

Synthesis Analysis

The synthesis of similar compounds involves key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophen and other fragments . A novel palladium mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used .Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” consists of a benzo[b]thiophen ring attached to a piperazine ring via a methanone group. The piperazine ring also has a 2-fluoroethyl group attached to it.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include amination steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in these reactions .Physical And Chemical Properties Analysis

The molecular weight of “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” is 292.37. Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Serotonin Receptor Affinity

This compound has been synthesized and evaluated for its affinity towards 5-HT1A serotonin receptors . The 5-HT1A receptor is crucial in mediating neurotransmission and is implicated in various psychiatric disorders such as depression and anxiety. The arylpiperazine moiety and benzo[b]thiophene ring substitutions have been studied to understand their influence on binding affinity, which is vital for designing selective and potent therapeutic agents.

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial potential with minimum inhibitory concentrations (MIC) ranging from 6.25-50 μg/mL . This indicates its potential use in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

Antitumor Activity

The antitumor activity of related compounds has been evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests that derivatives of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone could be explored further for their potential use in cancer therapy.

Therapeutic Drug Development

Thiophene derivatives are known to possess a wide range of therapeutic properties with applications in medicinal chemistry . They have been effective in treating conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and more. The thiophene nucleus is a common feature in several commercially available drugs, indicating the importance of this moiety in drug development.

Material Science Applications

The structural features of thiophene derivatives make them attractive for material science applications . Their electronic properties can be harnessed in the development of organic semiconductors, conducting polymers, and other materials that require controlled electrical conductivity.

Docking Studies and Drug Design

Docking studies have been conducted to understand the electrostatic interactions of Benzo[b]thiophen-2-yl derivatives . These studies are essential for rational drug design, allowing scientists to predict how these compounds will interact with their target receptors and to optimize their structures for better efficacy and selectivity.

Mécanisme D'action

While the exact mechanism of action of “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” is not specified, similar compounds have been evaluated for their affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Orientations Futures

The future directions for research on “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” could involve further exploration of its affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity could also be studied further .

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2OS/c16-5-6-17-7-9-18(10-8-17)15(19)14-11-12-3-1-2-4-13(12)20-14/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBQDMXVRCMGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

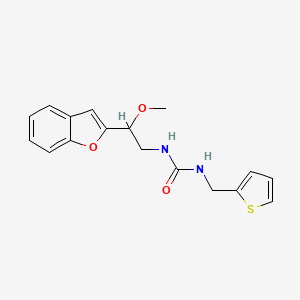

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

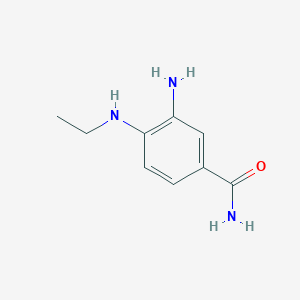

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)

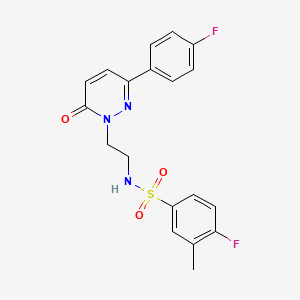

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)

![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)